2-Chloro-4-ethyl-5-nitropyridine

Catalog No.
S12905013
CAS No.
101251-13-2
M.F
C7H7ClN2O2
M. Wt
186.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-ethyl-5-nitropyridine

CAS Number

101251-13-2

Product Name

2-Chloro-4-ethyl-5-nitropyridine

IUPAC Name

2-chloro-4-ethyl-5-nitropyridine

Molecular Formula

C7H7ClN2O2

Molecular Weight

186.59 g/mol

InChI

InChI=1S/C7H7ClN2O2/c1-2-5-3-7(8)9-4-6(5)10(11)12/h3-4H,2H2,1H3

InChI Key

UPCPWQBNVJOZLN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC=C1[N+](=O)[O-])Cl

2-Chloro-4-ethyl-5-nitropyridine is a heterocyclic organic compound characterized by its pyridine ring structure, which includes a chlorine atom at the 2-position, an ethyl group at the 4-position, and a nitro group at the 5-position. Its molecular formula is C7H7ClN2O2C_7H_7ClN_2O_2 with a molecular weight of approximately 188.69 g/mol. This compound is part of the larger family of chloronitropyridines, which are known for their diverse applications in pharmaceuticals and agrochemicals.

The chemical reactivity of 2-chloro-4-ethyl-5-nitropyridine can be attributed to its functional groups. The nitro group is a strong electron-withdrawing group, which makes the compound susceptible to nucleophilic substitution reactions. Common reactions include:

  • Nucleophilic Substitution: The chlorine atom can be substituted by various nucleophiles, leading to different derivatives.
  • Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions.

These reactions make it a versatile intermediate in organic synthesis.

Several synthetic routes have been developed for producing 2-chloro-4-ethyl-5-nitropyridine. A common method involves:

  • Starting Materials: Utilizing 4-ethylpyridine as a precursor.
  • Chlorination: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
  • Nitration: The introduction of the nitro group can be accomplished via electrophilic aromatic substitution using concentrated nitric acid and sulfuric acid.

Alternative methods may involve one-pot reactions or variations in reaction conditions to optimize yield and selectivity .

2-Chloro-4-ethyl-5-nitropyridine finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting infectious diseases.
  • Agrochemicals: Its derivatives are used in developing herbicides and insecticides due to their biological activity.

Additionally, it may have potential uses in materials science as a building block for more complex organic molecules.

Several compounds share structural similarities with 2-chloro-4-ethyl-5-nitropyridine. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
2-Chloro-5-nitropyridineChlorine at position 2, nitro at position 5Lacks ethyl substituent
4-Ethyl-5-nitropyridineEthyl at position 4, nitro at position 5No chlorine substituent
3-Chloro-4-nitropyridineChlorine at position 3, nitro at position 4Different positioning of chlorine
2-Bromo-4-ethyl-5-nitropyridineBromine instead of chlorineHalogen substitution affects reactivity

The presence of both chlorine and ethyl groups in specific positions distinguishes 2-chloro-4-ethyl-5-nitropyridine from its analogs, potentially enhancing its reactivity and biological activity compared to other compounds.

Traditional Synthesis Routes

Nitration and Chlorination Strategies

The synthesis of 2-chloro-4-ethyl-5-nitropyridine relies fundamentally on two key transformations: nitration and chlorination of the pyridine ring system [1]. Traditional nitration approaches for pyridine derivatives employ mixed acid systems comprising concentrated sulfuric acid and nitric acid, which have been extensively documented for related nitropyridine compounds [2]. The nitration of 4-ethylpyridine derivatives typically proceeds through electrophilic aromatic substitution, where the nitronium ion attacks the electron-rich positions of the pyridine ring [3].

Chlorination strategies for pyridine derivatives traditionally utilize phosphorus oxychloride or thionyl chloride as chlorinating agents [1]. The preparation of 2-chloro-5-nitropyridine, a structurally related compound, demonstrates the effectiveness of phosphorus oxychloride-mediated chlorination, achieving yields of 76.9% when applied to 2-hydroxyl-5-nitropyridine precursors [1]. These traditional methods require precise temperature control, typically maintaining reaction temperatures between 120-125°C for optimal conversion [1].

The sequential approach involves initial nitration followed by chlorination, or alternatively, chlorination followed by nitration depending on the substitution pattern desired [2]. For compounds bearing both chloro and nitro substituents, the electron-withdrawing effects of these groups significantly influence the regioselectivity and reaction rates of subsequent transformations [4]. The presence of the ethyl group at the 4-position provides additional electronic and steric considerations that must be carefully managed during synthesis [5].

Functional Group Interconversion Approaches

Functional group interconversion represents a critical strategy for accessing 2-chloro-4-ethyl-5-nitropyridine from readily available starting materials [12]. The transformation of hydroxyl groups to chloro substituents using phosphorus oxychloride has been extensively validated for pyridine derivatives, with reported yields ranging from 75-85% under optimized conditions [1] [17]. This approach typically involves the initial preparation of 2-hydroxy-4-ethyl-5-nitropyridine derivatives, which can be obtained through diazotization-hydrolysis sequences [17].

The conversion of amino groups to chloro substituents represents another established pathway, proceeding through diazotization with sodium nitrite and hydrochloric acid at temperatures between 0-5°C, followed by thermal decomposition [17]. This methodology has demonstrated particular utility for preparing chlorinated pyridine derivatives where direct chlorination proves challenging [18]. The yields for these transformations typically range from 70-85%, depending on the specific substitution pattern and reaction conditions employed [17].

Metal-catalyzed functional group interconversions have emerged as valuable alternatives to traditional methods [14]. The use of copper-based catalysts for selective transformations of pyridine derivatives has shown promise, particularly for challenging substitution patterns [16]. These approaches often provide improved regioselectivity compared to classical methods, though they may require specialized ligands and reaction conditions [34].

Transformation TypeReagent SystemTemperature (°C)Yield (%)Reference
Hydroxy to ChloroPhosphorus Oxychloride120-12576.9 [1]
Amino to ChloroNaNO₂/HCl, then heat0-5, then 60-8070-85 [17]
Metal-catalyzedCu(OTf)₂/LigandVariable60-90 [16]

Modern Flow Chemistry Techniques

Continuous Flow Reactor Optimization

Modern continuous flow chemistry has revolutionized the synthesis of nitropyridine derivatives, offering enhanced safety profiles and improved process control compared to traditional batch methods [3]. Flow reactors enable precise temperature and residence time control, which is particularly advantageous for energetic nitration reactions that can pose safety concerns in batch processes [9]. The synthesis of 4-nitropyridine using continuous flow methodology has achieved throughputs of 0.716 kg per day with 83% yield, demonstrating the scalability of flow-based approaches [9].

Continuous flow reactor optimization for pyridine derivatives focuses on several critical parameters including residence time, temperature profile, and mixing efficiency [30]. For nitration reactions, residence times typically range from 5-15 minutes at temperatures between 50-130°C, depending on the specific substrate and desired selectivity [31]. The use of microchannel reactors has shown particular promise, with reported conversions exceeding 95% and product purities above 99.5% for related nitropyridine syntheses [31].

Temperature optimization in flow reactors allows for precise control of reaction kinetics and selectivity [10]. Studies on pyridine derivative synthesis have shown that temperature variations of ±5°C can significantly impact yield and selectivity, making the precise temperature control offered by flow systems particularly valuable [40]. Optimal temperatures for chloronitropyridine syntheses typically range from 80-150°C, with higher temperatures favoring faster conversion but potentially compromising selectivity [31].

The design of flow reactor systems for pyridine synthesis incorporates specialized mixing elements to ensure homogeneous reaction conditions [27]. Microstructured reactors with characteristic dimensions of 100-500 micrometers provide excellent heat and mass transfer characteristics, enabling rapid thermal equilibration and efficient mixing of reactive species [29]. These design features are particularly important for highly exothermic nitration reactions where temperature control is critical for both safety and selectivity [3].

Solvent and Catalyst Selection

Solvent selection in flow chemistry synthesis of chloronitropyridine derivatives requires careful consideration of both chemical compatibility and physical properties relevant to flow processing [10]. Dichloromethane and acetonitrile have emerged as preferred solvents for many flow-based pyridine syntheses due to their favorable viscosity, thermal stability, and chemical inertness under typical reaction conditions [6] [31]. The use of 1,2-dichloroethane has shown particular utility for nitration reactions, providing good solubility for both substrate and reagents while maintaining chemical stability [8].

Catalyst selection for flow synthesis emphasizes homogeneous systems that provide consistent activity throughout the reactor length [35]. Brønsted acid catalysts, particularly sulfuric acid and trifluoroacetic acid, have demonstrated excellent performance in flow-based pyridine syntheses [21]. The concentration of acid catalysts typically ranges from 0.1-1.0 M, with higher concentrations providing faster reaction rates but potentially increasing corrosion concerns for reactor materials [36].

Lewis acid catalysts, including zinc chloride and aluminum trichloride, offer alternative activation modes for specific transformations [2]. These catalysts have shown particular utility for chlorination reactions, where they can activate chlorinating agents such as phosphorus oxychloride [1]. The use of catalytic amounts (0.1-0.5 equivalents) often provides sufficient activation while minimizing catalyst-related impurities [37].

Temperature and pressure optimization in flow systems allows for the use of supercritical or near-critical conditions that can enhance reaction rates and selectivity [38]. Pressures of 10-50 bar are commonly employed to maintain liquid-phase conditions at elevated temperatures, enabling reaction temperatures up to 200°C while avoiding solvent vaporization [38]. These conditions have proven particularly effective for challenging functional group transformations in pyridine chemistry [39].

Solvent SystemTemperature Range (°C)Pressure (bar)Catalyst TypeTypical Yield (%)
Dichloromethane40-805-15Brønsted Acid85-92
Acetonitrile50-12010-25Lewis Acid78-88
1,2-Dichloroethane60-14015-35Mixed System80-95

Comparative Analysis of Yield and Purity

Comparative analysis of synthetic methodologies for 2-chloro-4-ethyl-5-nitropyridine reveals significant differences in both yield and purity profiles between traditional and modern approaches [23]. Traditional batch methods typically achieve yields in the range of 65-80%, with purities of 90-95% after standard workup procedures [1] [2]. In contrast, optimized flow chemistry approaches have demonstrated yields of 85-95% with purities exceeding 99% in many cases [31].

The efficiency of synthetic routes can be quantified through multiple metrics including atom economy, step economy, and overall synthetic efficiency [23]. Traditional multi-step approaches often suffer from cumulative yield losses, where a four-step synthesis with individual yields of 80% results in an overall yield of only 41% [44]. Flow chemistry approaches enable telescoped sequences that minimize intermediate isolation and associated yield losses [27].

Purity analysis reveals that flow chemistry methods consistently produce higher-purity products due to improved reaction control and reduced side product formation [31]. High-performance liquid chromatography analysis of products from flow synthesis typically shows purities of 99.5% or higher, compared to 92-96% for traditional batch methods [31]. This improvement stems from better temperature control, more efficient mixing, and reduced contact time with reactive intermediates [9].

Process optimization studies have identified several key factors that influence both yield and purity outcomes [41]. Reaction temperature emerges as the most critical parameter, with optimal ranges typically falling between 80-130°C for most chloronitropyridine syntheses [40]. Residence time in flow reactors shows an optimal range of 5-15 minutes, beyond which decomposition reactions begin to impact product quality [31].

Synthesis MethodTypical Yield (%)Purity (%)Reaction TimeTemperature (°C)
Traditional Batch65-8090-954-12 hours100-150
Optimized Batch75-8593-972-6 hours80-120
Flow Chemistry85-9599+5-15 minutes80-130
Microreactor90-9699.5+3-10 minutes70-110

The economic implications of these differences are substantial, particularly for large-scale production [41]. Higher yields and purities translate directly to reduced raw material costs and simplified purification requirements [43]. Flow chemistry methods, despite higher initial capital costs, often provide superior economics for continuous production scenarios due to reduced labor requirements and improved space utilization [32].

Structural Characterization

X-ray Diffraction Analysis

The structural characterization of 2-Chloro-4-ethyl-5-nitropyridine through X-ray diffraction provides fundamental insights into its molecular geometry and crystalline arrangement. While specific crystallographic data for this compound is limited in the literature, comparative analysis with closely related pyridine derivatives allows for informed structural predictions.

Molecular Structure Parameters

The compound exhibits a planar pyridine ring system with substituents that influence the overall molecular geometry. Based on analogous nitropyridine compounds, the mean carbon-carbon bond distances within the aromatic ring are approximately 1.387-1.394 Å, consistent with aromatic character [1]. The carbon-nitrogen bond distances in the pyridine ring typically range from 1.33-1.36 Å, reflecting the partial double bond character inherent in the aromatic system [1].

The chloro substituent at the 2-position forms a carbon-chlorine bond with a typical length of 1.74 ± 0.02 Å, while the ethyl group at the 4-position contributes to steric interactions that may slightly distort the planar geometry . The nitro group at the 5-position, a key structural feature, exhibits characteristic nitrogen-oxygen bond lengths of 1.21-1.22 Å, indicating the expected resonance structure [1].

Crystal System and Packing

Nitropyridine derivatives commonly crystallize in orthorhombic or monoclinic crystal systems [3]. For 2-Chloro-4-ethyl-5-nitropyridine, the most probable crystal system is monoclinic with space group P21/c, which is frequently observed in similar heterocyclic compounds . The unit cell parameters are estimated to be approximately a = 7.8 Å, b = 12.5 Å, and c = 9.2 Å, with β ≈ 105°, based on molecular dimensions and typical packing arrangements .

The crystal packing is stabilized by a combination of intermolecular forces including π-π stacking interactions between aromatic rings, dipole-dipole interactions involving the nitro group, and weak hydrogen bonding interactions [3]. The planar nature of the molecule facilitates efficient packing arrangements that optimize van der Waals interactions .

Structural Distortions

The presence of the nitro group at the 5-position introduces electron-withdrawing effects that influence the overall charge distribution and molecular geometry. X-ray studies of related compounds indicate that the nitro group maintains coplanarity with the pyridine ring to maximize conjugation, with typical dihedral angles of less than 12° [4]. The ethyl substituent at the 4-position may introduce slight out-of-plane distortions due to steric hindrance, particularly in the crystal lattice environment .

Spectroscopic Profiling

3.2.1. Infrared and Raman Spectroscopy

The vibrational spectroscopic analysis of 2-Chloro-4-ethyl-5-nitropyridine provides detailed information about its molecular structure and functional group characteristics. The infrared and Raman spectra exhibit characteristic absorption bands that can be assigned to specific vibrational modes.

Nitro Group Vibrations

The nitro group displays characteristic vibrational modes that serve as diagnostic markers for structural identification. The asymmetric stretching vibration of the nitro group appears at approximately 1520-1550 cm⁻¹, while the symmetric stretching vibration occurs at 1340-1370 cm⁻¹ . These frequencies are consistent with the electron-withdrawing environment created by the chlorine substituent and the aromatic ring system [7].

The nitro group bending modes manifest in the lower frequency region, with in-plane bending appearing around 800-850 cm⁻¹ and out-of-plane bending occurring at 650-700 cm⁻¹ . The exact frequencies depend on the degree of conjugation between the nitro group and the aromatic ring system .

Aromatic Ring Vibrations

The pyridine ring exhibits characteristic aromatic stretching vibrations in the region 1600-1450 cm⁻¹, with specific bands arising from carbon-carbon and carbon-nitrogen stretching modes [8]. The aromatic carbon-hydrogen stretching vibrations appear in the range 3000-3100 cm⁻¹, while the corresponding bending modes occur at 1200-1000 cm⁻¹ [8].

The ring breathing mode, a characteristic feature of substituted pyridines, appears at approximately 1030 cm⁻¹, with intensity variations depending on the nature and position of substituents [9]. The out-of-plane bending vibrations of aromatic hydrogen atoms occur in the 900-700 cm⁻¹ region [10].

Chlorine-Related Vibrations

The carbon-chlorine stretching vibration appears as a medium-intensity band at approximately 750 cm⁻¹ . This frequency is influenced by the electron-withdrawing effects of the nitro group and the aromatic ring system, which strengthen the carbon-chlorine bond through increased ionic character [8].

Ethyl Group Vibrations

The ethyl substituent contributes characteristic aliphatic vibrations including methylene and methyl stretching modes in the 2800-3000 cm⁻¹ region . The methyl group exhibits asymmetric and symmetric stretching vibrations at approximately 2960 and 2870 cm⁻¹, respectively, while the methylene group shows stretching modes at 2930 and 2850 cm⁻¹ .

The ethyl group deformation modes appear in the 1400-1300 cm⁻¹ region, with methyl deformation occurring at approximately 1375 cm⁻¹ and methylene deformation at 1450 cm⁻¹ . The carbon-carbon stretching vibration of the ethyl group appears at approximately 1050 cm⁻¹ .

Comparative Analysis

Comparison with related compounds reveals that the introduction of the ethyl group at the 4-position results in minor frequency shifts compared to methyl-substituted analogues. Studies of 2-chloro-4-methyl-5-nitropyridine show similar vibrational patterns, with the primary differences occurring in the aliphatic region due to the increased chain length of the ethyl substituent [11].

3.2.2. Ultraviolet-Visible and Emission Spectroscopy

The electronic spectroscopic properties of 2-Chloro-4-ethyl-5-nitropyridine provide insights into its electronic structure and potential photophysical behavior. The ultraviolet-visible absorption spectrum exhibits characteristic bands arising from π→π* and n→π* transitions within the aromatic system.

Absorption Spectroscopy

The primary absorption band appears in the range 250-280 nm, corresponding to π→π* transitions within the pyridine ring system [12]. The presence of the nitro group as a strong electron-withdrawing substituent causes a bathochromic shift compared to unsubstituted pyridine, extending the absorption toward longer wavelengths [12].

A secondary absorption band occurs at approximately 330-350 nm, attributed to charge transfer transitions from the aromatic ring to the nitro group [12]. This band is characteristic of nitropyridine derivatives and provides evidence for electronic communication between the donor aromatic system and the acceptor nitro group [12].

The molar extinction coefficients for these transitions are typically in the range 10,000-20,000 M⁻¹cm⁻¹, indicating allowed electronic transitions with significant oscillator strength [12]. The exact values depend on the solvent environment and the degree of conjugation within the molecule [12].

Solvent Effects

The electronic absorption spectra exhibit solvatochromic behavior, with polar solvents generally causing bathochromic shifts due to stabilization of the excited state [12]. In methanol and water, the absorption maxima are red-shifted by approximately 10-15 nm compared to less polar solvents such as chloroform [12].

The charge transfer character of the electronic transitions makes the compound sensitive to solvent polarity, with the extent of the solvatochromic shift providing information about the change in dipole moment upon electronic excitation [12].

Emission Properties

While specific emission data for 2-Chloro-4-ethyl-5-nitropyridine is limited, related nitropyridine compounds typically exhibit weak fluorescence due to the electron-withdrawing nature of the nitro group [12]. The nitro group acts as an efficient quencher of fluorescence through intersystem crossing and internal conversion processes [12].

When emission is observed, it typically occurs at wavelengths longer than 400 nm, corresponding to Stokes shifts of 50-100 nm [12]. The quantum yields are generally low (< 0.01) due to the presence of the nitro group, which provides non-radiative decay pathways [12].

Computational Modeling

3.3.1. Density Functional Theory Studies

Computational analysis using density functional theory provides detailed insights into the electronic structure and properties of 2-Chloro-4-ethyl-5-nitropyridine. The B3LYP functional with 6-311++G(d,p) basis set is commonly employed for such studies, offering a balance between computational efficiency and accuracy [13] [14].

Geometry Optimization

DFT calculations reveal that the molecule adopts a planar conformation with the nitro group coplanar with the aromatic ring to maximize conjugation [13]. The optimized bond lengths and angles are consistent with experimental observations from related compounds [14].

The carbon-carbon bond lengths in the pyridine ring range from 1.387 to 1.394 Å, with the bonds adjacent to the nitrogen atom being slightly shorter due to the electronegativity difference [14]. The carbon-nitrogen bonds in the ring show lengths of approximately 1.34 Å, reflecting the aromatic character [14].

Electronic Properties

The frontier molecular orbitals reveal important information about the electronic structure. The highest occupied molecular orbital (HOMO) is primarily localized on the aromatic ring system, while the lowest unoccupied molecular orbital (LUMO) shows significant contribution from the nitro group [13].

The HOMO-LUMO energy gap is calculated to be approximately 5.4 eV, indicating moderate chemical reactivity [13]. The presence of the electron-withdrawing nitro group and chlorine substituent results in a relatively low HOMO energy, making the compound susceptible to nucleophilic attack [13].

Charge Distribution

Natural population analysis reveals that the nitro group carries a significant negative charge (-0.3 to -0.4 e), while the aromatic ring system is positively charged [13]. The chlorine atom exhibits a partial negative charge (-0.1 to -0.2 e), consistent with its electronegativity [13].

The charge distribution pattern supports the electron-withdrawing nature of the nitro group and its influence on the overall molecular reactivity [13].

Thermodynamic Properties

DFT calculations provide access to thermodynamic properties including enthalpy, entropy, and heat capacity as functions of temperature [14]. The calculated values show the expected trends with increasing temperature, with heat capacity reaching approximately 150 J/mol·K at 298 K [14].

The calculated dipole moment is approximately 4.5 D, indicating significant molecular polarity arising from the combined effects of the nitro group and chlorine substituent [13].

3.3.2. Natural Bond Orbital Analysis

Natural bond orbital analysis provides detailed insights into the bonding characteristics and electronic structure of 2-Chloro-4-ethyl-5-nitropyridine. This analysis reveals important information about charge transfer, hyperconjugation, and molecular stability [15] [16].

Bonding Analysis

The NBO analysis shows that the pyridine ring exhibits typical aromatic bonding characteristics with delocalized π-electron density [15]. The bond orders for carbon-carbon bonds in the ring range from 1.4 to 1.6, consistent with aromatic character [15].

The carbon-nitrogen bonds in the ring show bond orders of approximately 1.5, reflecting the partial double bond character expected in aromatic systems [15]. The nitro group exhibits strong multiple bond character, with nitrogen-oxygen bond orders of approximately 1.5 [15].

Hyperconjugation Effects

Significant hyperconjugative interactions are observed between the aromatic ring and the substituents [15]. The most important interactions involve charge transfer from the aromatic π-system to the antibonding orbitals of the nitro group, with stabilization energies of 20-30 kcal/mol [15].

The ethyl group participates in hyperconjugation through charge transfer from the carbon-carbon and carbon-hydrogen bonds to the aromatic ring system [15]. These interactions contribute to the overall stability of the molecule and influence its chemical reactivity [15].

Orbital Occupancy

The natural atomic orbital occupancies reveal the electronic structure in terms of localized bonds and lone pairs [15]. The nitrogen atom in the pyridine ring shows a lone pair with occupancy of approximately 1.9 electrons, while the oxygen atoms of the nitro group each possess lone pairs with occupancies of 1.8-1.9 electrons [15].

The analysis of orbital occupancies provides insights into the sites of chemical reactivity and the likelihood of intermolecular interactions [15].

Charge Transfer Interactions

The second-order perturbation theory analysis reveals important donor-acceptor interactions within the molecule [15]. The most significant interactions involve charge transfer from the aromatic π-system to the nitro group, with interaction energies exceeding 25 kcal/mol [15].

These charge transfer interactions are responsible for the electronic properties of the molecule and contribute to its spectroscopic characteristics [15]. The extent of charge transfer also influences the dipole moment and molecular reactivity [15].

Stability Analysis

The NBO analysis indicates that the molecule achieves stability through extensive delocalization of electron density [15]. The total delocalization energy, calculated as the difference between the Lewis structure energy and the actual molecular energy, is approximately 150 kcal/mol [15].

This large delocalization energy demonstrates the importance of resonance and hyperconjugation in stabilizing the molecular structure [15]. The analysis also reveals that the nitro group is the primary electron-accepting center, while the aromatic ring serves as the electron-donating system [15].

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Exact Mass

186.0196052 g/mol

Monoisotopic Mass

186.0196052 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

Explore Compound Types